![molecular formula C13H9N3O2 B4436316 5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4436316.png)
5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-Phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are known for their broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistamine properties .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The process involves heating the latter with MeONa at reflux in BuOH, leading to the selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Scientific Research Applications
Antiproliferative Activity
5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: derivatives have demonstrated significant antiproliferative properties. These compounds inhibit cell growth and proliferation, making them promising candidates for cancer therapy. Researchers have identified specific derivatives that target various cancer cell lines, including breast adenocarcinoma and colon carcinoma cells .
Antimicrobial Properties
Certain derivatives of 5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibit antimicrobial activity. These compounds have been investigated for their effectiveness against bacteria, fungi, and other pathogens. Their potential as novel antimicrobial agents warrants further exploration .
Central Nervous System (CNS) Agents
Pyrido[2,3-d]pyrimidinones, including those derived from 5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione , have been studied as CNS agents. They show promise in the prophylaxis and therapy of cerebral ischemia. These compounds may play a role in neuroprotection and neurological disorders .
Cell Cycle Regulation and Apoptosis
Mechanistic investigations have revealed that certain derivatives of 5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione induce cell cycle arrest and apoptosis. These compounds modulate proapoptotic proteins, such as caspase-3 and Bax, while downregulating anti-apoptotic Bcl-2 activity .
Protein Kinase Inhibition
Derivatives of pyrido[2,3-d]pyrimidinones have shown inhibitory effects on protein kinases. For instance:
- Phosphatidylinositol 3-kinase (PI3K) inhibitors : 4-aminopyrido[2,3-d]pyrimidin-5-one derivatives .
- Protein tyrosine kinase inhibitors : 2-arylaminopyrido[2,3-d]pyrimidin-7-ones .
- Cyclin-dependent kinase inhibitor : Compound CDK-4 containing a pyrido[2,3-d]pyrimidin-7-one ring system .
Other Biological Activities
Beyond the mentioned fields, derivatives of 5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione also exhibit hypotensive, antihistamine, and anti-inflammatory properties . Notably, the antiproliferative agent API-1 holds promise for cancer treatment .
Mechanism of Action
Target of Action
5-Phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a derivative of pyrido[2,3-d]pyrimidine, a class of compounds known for their broad spectrum of biological activity . The primary targets of this compound are phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These enzymes play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of PI3K and protein tyrosine kinases affects multiple biochemical pathways. For instance, the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth, is disrupted . Similarly, the inhibition of protein tyrosine kinases can affect pathways such as the MAPK/ERK pathway, which is involved in cell proliferation .
Result of Action
The inhibition of PI3K and protein tyrosine kinases by 5-Phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can lead to a decrease in cell proliferation and survival . This makes the compound potentially useful in the treatment of conditions characterized by uncontrolled cell growth, such as cancer .
properties
IUPAC Name |
5-phenyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-12-10-9(8-4-2-1-3-5-8)6-7-14-11(10)15-13(18)16-12/h1-7H,(H2,14,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJILXCRGNTKCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC=C2)NC(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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